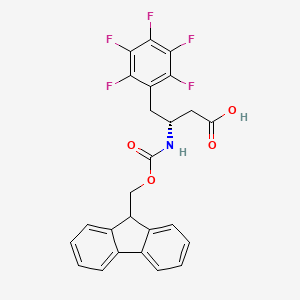

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBMYXPXBOUBBR-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Fmoc-®-3-Amino-4-(pentafluoro-phenyl)-butyric acid is the amine group in organic synthesis. The compound is used as a protecting group for amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Mode of Action

The Fmoc group is a base-labile protecting group used in organic synthesis. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) .

Result of Action

The result of the action of Fmoc-®-3-Amino-4-(pentafluoro-phenyl)-butyric acid is the formation of protected peptide acids in good yield. The compound allows for the coupling of difficult sequences containing highly hindered α, α-dialkyl amino acids.

Action Environment

The action of Fmoc-®-3-Amino-4-(pentafluoro-phenyl)-butyric acid can be influenced by various environmental factors. For instance, the use of microwave irradiation can enhance the speed of solution synthesis of protected peptide acids employing Fmoc-amino acid pentafluorophenyl esters.

Biological Activity

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid, commonly referred to as Fmoc-β-amino acid, is a compound of significant interest in the fields of organic chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 354.36 g/mol

- CAS Number : 200335-41-7

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group which is crucial in peptide synthesis, allowing for the selective protection of amino groups during chemical reactions.

The biological activity of this compound primarily revolves around its role in peptide synthesis. The Fmoc group protects the amino group from undesired reactions, facilitating the formation of peptides through the following processes:

- Synthesis of Peptides : Utilized in the Arndt-Eistert protocol for synthesizing enantiomerically pure β-amino acids.

- Enzyme Interactions : The compound can interact with various enzymes, influencing their activity and stability during biochemical reactions.

Antimicrobial Properties

Research has indicated that Fmoc-protected β-amino acids exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that at specific concentrations, it can induce apoptosis in cancer cells without significantly affecting normal cells.

Case Studies and Research Findings

- Peptide Antibiotics : In one study, this compound was incorporated into peptides designed to target Mycobacterium tuberculosis. The modified peptides demonstrated increased efficacy against resistant strains compared to unmodified counterparts .

- Type III Secretion System Inhibition : A dissertation highlighted that high concentrations of related compounds resulted in significant inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Fmoc-β-alanine | Fmoc-β-alanine structure | Antimicrobial |

| Boc-protected β-amino acids | Boc structure | Used in peptide synthesis |

| Fmoc-Glycine | Fmoc-Glycine structure | Anticancer properties |

The comparison illustrates that while Fmoc derivatives share similar applications in peptide synthesis, their specific biological activities can vary significantly based on structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.